molecular formula C18H13ClN6O B12203927 N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B12203927
M. Wt: 364.8 g/mol
InChI Key: PMDWOTVHKWSEMU-UHFFFAOYSA-N
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Description

N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential biological and pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves the condensation of 3-chlorophenylhydrazine with pyrazolo[3,4-d]pyrimidine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using automated reactors to ensure consistent quality and yield. The process includes rigorous purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H13ClN6O

Molecular Weight

364.8 g/mol

IUPAC Name

N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

InChI

InChI=1S/C18H13ClN6O/c19-13-7-4-8-14(9-13)25-17-15(10-22-25)16(20-11-21-17)23-24-18(26)12-5-2-1-3-6-12/h1-11H,(H,24,26)(H,20,21,23)

InChI Key

PMDWOTVHKWSEMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl

Origin of Product

United States

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